molecular formula C19H12N4O4 B2716097 3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 324064-25-7

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No. B2716097
CAS RN: 324064-25-7
M. Wt: 360.329
InChI Key: UUQLIIYLTXWHDQ-UHFFFAOYSA-N
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Description

3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine, also known as DNPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNPP is a heterocyclic aromatic compound that contains both imidazole and pyridine rings. It is a yellow crystalline solid that is sparingly soluble in water, but soluble in organic solvents.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including the imidazo[1,5-a]pyridine scaffold, serve as crucial building blocks for drug development. Researchers have explored the synthesis of derivatives of this compound to create novel pharmaceutical agents. These derivatives find applications in more than twenty classes of drugs, as well as natural alkaloids. Notably, the piperidine moiety appears in numerous approved drugs due to its favorable pharmacokinetic properties .

Spiropiperidines: Synthesis and Biological Activity

Spiropiperidines, a class of piperidine derivatives, exhibit unique structural features. Researchers have investigated their synthesis through intra- and intermolecular reactions. These compounds have shown promise in drug discovery, particularly as potential antiviral, antibacterial, or antitumor agents. Their diverse biological activities make them an exciting area of study .

Condensed Piperidines: Applications in Organic Synthesis

Condensed piperidines, formed by fusing piperidine rings with other heterocycles, offer versatile synthetic opportunities. Researchers have explored their use in multicomponent reactions, cyclizations, and annulations. These reactions yield complex molecules with potential applications in organic synthesis, material science, and catalysis .

Piperidinones: Synthetic Strategies and Bioactivity

Piperidinones, containing a ketone group within the piperidine ring, have attracted interest due to their diverse biological properties. Researchers have developed efficient methods for their synthesis, including hydrogenation and cycloaddition reactions. These compounds exhibit promising pharmacological activities, making them valuable targets for drug design .

Biological Evaluation of Imidazopyridine Derivatives

Functionalization of the C-3 position of imidazo[1,2-a]pyridine derivatives has led to compounds with potential anticancer activity. Scientists have synthesized 3-bromoimidazo[1,2-a]pyridines and explored their effects on cancer cells. Understanding the structure-activity relationships of these derivatives contributes to the development of targeted therapies .

Exploring Multicomponent Reactions for Piperidine Synthesis

Efficient and cost-effective methods for synthesizing substituted piperidines remain a focus. Researchers have investigated multicomponent reactions involving piperidine precursors. These strategies allow the rapid assembly of complex piperidine-containing molecules, facilitating drug discovery and chemical biology research .

properties

IUPAC Name

3-(3,5-dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4/c24-22(25)15-10-14(11-16(12-15)23(26)27)19-20-18(13-6-2-1-3-7-13)17-8-4-5-9-21(17)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLIIYLTXWHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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